4-(Cyanoamino)benzoic acid

Übersicht

Beschreibung

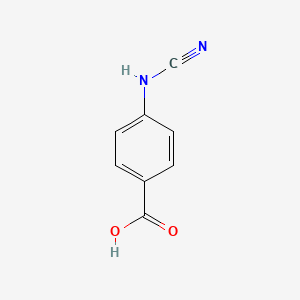

4-(Cyanoamino)benzoic acid is an organic compound characterized by the presence of a cyano group (-CN) and an amino group (-NH2) attached to a benzoic acid core

Wirkmechanismus

Target of Action

4-(Cyanoamino)benzoic acid, a derivative of benzoic acid, is known to exhibit various biological activities Benzoic acid derivatives have been shown to have antibacterial activity against various gram-positive and -negative bacteria .

Mode of Action

coli . This suggests that these compounds may interact with their targets, leading to alterations in the metabolic pathways of the organism .

Biochemical Pathways

For instance, they can impact arginine and proline, pyrimidine, glutathione, and galactose metabolisms, as well as aminoacyl-tRNA and arginine biosyntheses . These alterations can lead to significant changes in the metabolic response of the organism .

Result of Action

coli cells . This suggests that these compounds may have a certain impact on oxidative/antioxidant status, genomic stability, arginine-related pathways, and nucleic acid metabolism .

Action Environment

coli cells to phenolic acids can be different depending on the specific compound . This suggests that environmental factors could potentially influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyanoamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of aminobenzoic acid derivatives.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and other derivatives with potential biological and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-(Cyanoamino)benzoic acid has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

4-(Cyanoamino)benzoic acid can be compared with other similar compounds, such as:

4-Aminobenzoic acid (PABA): Both compounds share a benzoic acid core, but PABA lacks the cyano group.

4-Cyanobenzoic acid: This compound has a cyano group but lacks the amino group, making it structurally similar yet functionally distinct.

Biologische Aktivität

4-(Cyanoamino)benzoic acid, an organic compound with the molecular formula CHNO, is characterized by the presence of both a cyano group (-CN) and an amino group (-NH) attached to a benzoic acid core. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it can influence metabolic processes, particularly those involving amino acids and cellular signaling pathways. Notably, it has been shown to affect arginine and proline metabolism, as well as pathways related to glutathione and pyrimidine synthesis.

Target Pathways

- Arginine and Proline Metabolism : Impacts the biosynthesis of these amino acids, which are crucial for protein synthesis and cellular function.

- Aminoacyl-tRNA Synthesis : Involved in the translation process, affecting protein synthesis efficiency.

- Autophagy-Lysosome Pathway : Enhances the activity of this pathway, which is vital for cellular homeostasis and degradation of damaged organelles .

Antimicrobial Properties

This compound exhibits significant antimicrobial and cytotoxic activities. It has been evaluated for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of specific strains, suggesting its utility in developing new antimicrobial therapies.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory responses makes it a candidate for further research in treating inflammatory diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying levels of cytotoxicity, indicating potential applications in cancer therapy. For instance, it was found to inhibit cell proliferation in specific cancer cell lines, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 4-Aminobenzoic Acid (PABA) | Lacks cyano group | Known for its role in folate synthesis |

| 4-Cyanobenzoic Acid | Lacks amino group | Exhibits some antimicrobial properties |

| 4-(Hydroxyphenyl)benzoic Acid | Hydroxyl group present | Demonstrated strong antioxidant activity |

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

- Cytotoxicity Evaluation : In a study involving human cancer cell lines (MCF-7 and A549), this compound exhibited IC values ranging from 20 µM to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Inflammation Modulation : Research demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory properties.

Eigenschaften

IUPAC Name |

4-(cyanoamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNIYRRNNEFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.